Specific Scientific Field: Phytochemistry
Summary of the Application: Undecanol has been found to have potent antifungal activity, particularly against the yeast Saccharomyces cerevisiae.
Methods of Application or Experimental Procedures: The antifungal activity of Undecanol was tested using a broth dilution method.
Results or Outcomes: The study found that Undecanol was fungicidal against S.
Specific Scientific Field: Food Science
Summary of the Application: Undecanol is used as a flavoring ingredient in foods.
Methods of Application or Experimental Procedures: Undecanol is commonly produced by the reduction of undecanal, the analogous aldehyde.
Results or Outcomes: Undecanol is found naturally in many foods such as fruits (including apples and bananas), butter, eggs, and cooked pork.
Specific Scientific Field: Physical Chemistry
Summary of the Application: Undecanol has been studied for its premelting phenomena.
Methods of Application or Experimental Procedures: The nonlinear dielectric effect (NDE) measurements of undecanol in the vicinity of the melting point were performed.
Results or Outcomes: The study found that a similar increase in NDE in the vicinity of the melting point can be observed in all tested alcohols.
Undecanol, also known as 1-undecanol or undecanal-1-ol, is a fatty alcohol with the molecular formula and a molecular weight of approximately 172.31 g/mol. It appears as a colorless or pale yellow liquid with a floral citrus-like odor and is insoluble in water but soluble in organic solvents such as alcohol and ether . Undecanol has a melting point of approximately 19 °C and a boiling point of about 243 °C .
Undecanol's specific mechanism of action in biological systems is not fully understood, but research suggests potential roles:
Undecanol contributes to the overall flavor profile of various foods, although the specific mechanism of taste perception requires further exploration [].
Future research is needed to elucidate a more detailed mechanism of action for undecanol's biological activities.
Several methods are employed for synthesizing undecanol:
Undecanol has limited but notable applications:
Interactions involving undecanol primarily focus on its reactivity with other chemical species:
Undecanol shares structural similarities with other fatty alcohols, notably:
Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Unique Features |
---|---|---|---|---|
1-Dodecanol | ~21 | 246 | Longer carbon chain than undecanol | |
1-Decanol | ~5 | 214 | Shorter carbon chain than undecanol | |
1-Nonanol | ~6 | 195 | Shorter carbon chain; less viscous | |
1-Octanol | ~16 | 195 | Lower molecular weight; more soluble |
Uniqueness of Undecanol:
Undecanol, systematically named 1-undecanol or undecan-1-ol, was first synthesized in the early 20th century during advancements in fatty alcohol chemistry. Its discovery aligns with the development of reduction techniques for esters, notably the Bouveault–Blanc reduction (1903), which employed sodium and ethanol to reduce esters to primary alcohols. Early literature referred to the compound as undecyl alcohol or hendecanol, reflecting its 11-carbon chain (n-undecyl group) and alcohol functional group. The transition to IUPAC nomenclature standardized its name to 1-undecanol, emphasizing the hydroxyl group’s position on the terminal carbon.
Undecanol belongs to the fatty alcohol family, characterized by aliphatic chains of 6–26 carbons and a primary alcohol group. Its 11-carbon structure places it between mid-chain (C8–C12) and long-chain (C13–C18) alcohols, conferring unique physicochemical properties:
Unlike shorter-chain alcohols (e.g., octanol), undecanol’s hydrophobicity (logP = 4.9) makes it insoluble in water but miscible in organic solvents like chloroform. Its phase behavior in ternary systems (e.g., water + 2-propanol + undecanol) has been studied for liquid-liquid extraction applications.
Undecanol serves as a model compound for investigating:
Undecanol represents a class of organic compounds with the molecular formula C₁₁H₂₄O, characterized by an eleven-carbon alkane chain and a hydroxyl functional group (-OH) [1] [2] [3]. These compounds belong to the fatty alcohol family, which are aliphatic alcohols containing at least six carbon atoms in their carbon chain [2] [4] [5]. The molecular weight of undecanol is 172.31 grams per mole, making it a medium-chain fatty alcohol with significant industrial and biological applications [3] [6] [7].
The structural diversity of undecanol arises from positional isomerism, where the hydroxyl group can be located at different positions along the eleven-carbon chain [1] [8] . The most common isomer, 1-undecanol (undecan-1-ol), features the hydroxyl group attached to the terminal carbon atom, giving it the systematic International Union of Pure and Applied Chemistry name "undecan-1-ol" [1] [3] [10]. This primary alcohol configuration is designated by the Chemical Abstracts Service registry number 112-42-5 [1] [3] [7].
The defining characteristic of 1-undecanol as a primary alcohol lies in its structural arrangement where the carbon atom bearing the hydroxyl group is bonded to only one other carbon atom [11] [5] [12]. This structural feature distinguishes primary alcohols from secondary and tertiary alcohols, following the fundamental classification system based on the degree of substitution at the carbinol carbon [12] [13] [14].
In the case of 1-undecanol, the primary alcohol functionality manifests as a terminal -CH₂OH group, where the carbon bearing the hydroxyl substituent is connected to a single adjacent carbon in the alkyl chain [15] [5] [16]. This configuration imparts specific chemical and physical properties to the molecule, including enhanced oxidation susceptibility compared to secondary and tertiary alcohols, and characteristic boiling point behavior influenced by hydrogen bonding patterns [17] [13].
The straight-chain configuration of 1-undecanol enables it to exhibit typical fatty alcohol properties, including amphiphilic behavior due to the hydrophilic hydroxyl head group and the hydrophobic eleven-carbon tail [4] [15] [16]. This structural arrangement contributes to its utility in surfactant applications and its role as a metabolite in biological systems [4] [5] [16].
While 1-undecanol itself does not possess chiral centers due to its symmetrical primary alcohol structure, other positional isomers in the undecanol series exhibit significant stereochemical complexity [8] . Secondary alcohol isomers such as 2-undecanol, 3-undecanol, 4-undecanol, 5-undecanol, and 6-undecanol each contain one chiral center at the carbon bearing the hydroxyl group [8] .
Each of these secondary alcohol isomers can exist as two enantiomers (R and S configurations), doubling the number of stereoisomers possible for each positional isomer [8] . For example, 2-undecanol (undecan-2-ol) with Chemical Abstracts Service number 1653-30-1 exists as both (R)-2-undecanol and (S)-2-undecanol, each exhibiting optical activity and distinct biological properties [8] .
The stereochemical implications extend to branched undecanol derivatives, where additional chiral centers can be introduced through methyl or other alkyl substituents [19] [20] [21]. Compounds such as (S)-9-methyl-1-undecanol demonstrate how branching can create complex stereochemical environments, requiring sophisticated analytical techniques for enantiomeric separation and characterization [19].
The systematic comparison of C₁₁ alcohols reveals distinct structural and functional relationships based on the position and nature of the hydroxyl group attachment [17] [22] [23] [24]. Within the linear undecanol series, six primary positional isomers exist: 1-undecanol through 6-undecanol, each exhibiting unique physical and chemical properties despite sharing the same molecular formula [23] [24].
Primary alcohols like 1-undecanol demonstrate higher boiling points compared to their secondary isomers, with 1-undecanol boiling at 243°C, while 2-undecanol boils at approximately 232-233°C [2] [17] . This trend reflects the influence of hydrogen bonding patterns and molecular packing efficiency in the liquid phase [17].
The Shell Neodol alcohol series provides industrial context for C₁₁ alcohol applications, where 1-undecanol serves as a key component in commercial alcohol blends [22]. The technical specifications show that C₁₁ alcohols like undecanol have molecular weights of 172 grams per mole and hydroxyl numbers of 325 milligrams potassium hydroxide per gram, indicating their utility in ethoxylation reactions for surfactant production [22].
Branched C₁₁ alcohols introduce additional complexity through tertiary alcohol configurations and multiple substitution patterns [21]. Examples include various methylundecanol isomers and other branched derivatives that exhibit different physical properties such as altered boiling points, viscosities, and solubility characteristics compared to their linear counterparts [21].
The International Union of Pure and Applied Chemistry nomenclature system for alcohols follows systematic rules that prioritize the hydroxyl functional group in naming conventions [10] [13] [14]. For undecanol compounds, the nomenclature begins with identification of the longest carbon chain containing the hydroxyl group, which becomes the parent alkane name with the suffix "-ol" replacing the terminal "-e" [13] [14].
In the case of 1-undecanol, the systematic name "undecan-1-ol" indicates an eleven-carbon chain (undecane) with the hydroxyl group located at the first carbon position [1] [3] [10]. The numerical locant "1" specifies the exact position of the functional group, following the principle of assigning the lowest possible number to the hydroxyl-bearing carbon [13] [14].
For secondary alcohol isomers, the nomenclature pattern continues with systematic names such as "undecan-2-ol" for 2-undecanol, "undecan-3-ol" for 3-undecanol, and so forth [8] . The numbering system ensures that the hydroxyl group receives the lowest possible position number when counting from either end of the carbon chain [13] [14].
Common names for these compounds often utilize the alkyl group designation followed by "alcohol," resulting in alternative names such as "undecyl alcohol" for 1-undecanol [3] [17] [10]. However, International Union of Pure and Applied Chemistry systematic nomenclature takes precedence in scientific literature and regulatory documentation [13] [14].
Simplified Molecular Input Line Entry System (SMILES) notation provides a concise textual representation of undecanol molecular structures using standardized chemical symbols and connection patterns [1] [6] [25]. For 1-undecanol, the canonical SMILES representation "CCCCCCCCCCCO" clearly depicts the eleven-carbon chain terminated by the hydroxyl group [1] [6] [25].
Secondary alcohol isomers exhibit distinct SMILES patterns that reflect their positional differences. For example, 2-undecanol is represented as "CCCCCCCCCC(C)O," showing the hydroxyl group attached to the second carbon with the branching methyl group . Similarly, 3-undecanol appears as "CCCCCCCCC(O)CC," indicating the hydroxyl position at the third carbon .
International Chemical Identifier (InChI) strings provide comprehensive molecular structure information including connectivity, hydrogen count, and stereochemical details [1] [3] [8] [6]. The InChI for 1-undecanol, "InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3," specifies the molecular formula, connectivity pattern, and hydrogen distribution [1] [3] [6].
InChI Key representations offer compressed, fixed-length identifiers derived from the full InChI strings, facilitating database searches and molecular identification [1] [3] [8]. The InChI Key for 1-undecanol, "KJIOQYGWTQBHNH-UHFFFAOYSA-N," serves as a unique molecular identifier across chemical databases and informatics systems [1] [3] [6].
Irritant;Environmental Hazard